molecular formula C11H9F3INO B13724538 1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one

1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one

Katalognummer: B13724538
Molekulargewicht: 355.09 g/mol
InChI-Schlüssel: DZBPATLJERQWOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-(trifluoromethyl)aniline and pyrrolidin-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 4-iodo-2-(trifluoromethyl)aniline with a suitable reagent, such as a halogenating agent, under controlled conditions.

    Cyclization: The intermediate compound undergoes cyclization to form the pyrrolidin-2-one ring. This step may require the use of a catalyst and specific reaction conditions to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The process may include the use of automated reactors and continuous flow systems to enhance yield and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chloro-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluoro-2-(trifluoromethyl)phenyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom and the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it distinct from its analogs. These properties may include differences in reactivity, solubility, and biological activity.

Eigenschaften

Molekularformel

C11H9F3INO

Molekulargewicht

355.09 g/mol

IUPAC-Name

1-[4-iodo-2-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H9F3INO/c12-11(13,14)8-6-7(15)3-4-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2

InChI-Schlüssel

DZBPATLJERQWOY-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.